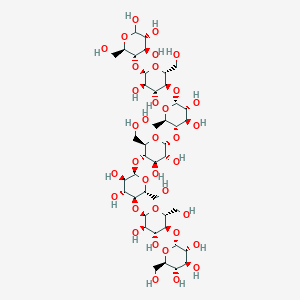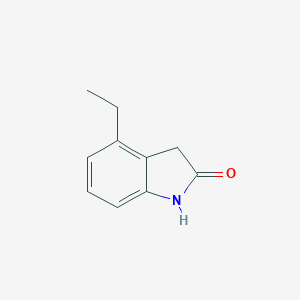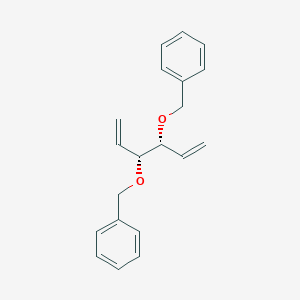![molecular formula C24H20N2O5S2 B131118 4,4'-Oxybis[p-(phenylsulfonylaniline)] CAS No. 54616-64-7](/img/structure/B131118.png)
4,4'-Oxybis[p-(phenylsulfonylaniline)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis[p-(phenylsulfonylaniline)] is a chemical compound with the molecular formula C24H20N2O5S2•HCl and a molecular weight of 480.56 g/mol. It is primarily used in the preparation of polyamido polysulfone thermoplastics. This compound is known for its unique structural properties, which make it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[p-(phenylsulfonylaniline)] typically involves the reaction of 4-aminophenyl sulfone with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[p-(phenylsulfonylaniline)] is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis[p-(phenylsulfonylaniline)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in the synthesis of advanced materials and polymers.
Aplicaciones Científicas De Investigación
4,4’-Oxybis[p-(phenylsulfonylaniline)] has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of polyamido polysulfone thermoplastics, which are known for their high thermal stability and mechanical strength.
Biology: The compound is used in the development of bio-compatible materials for medical applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of high-performance polymers and materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis[p-(phenylsulfonylaniline)] involves its interaction with molecular targets through its sulfone and amine groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of stable and durable materials. The pathways involved include the formation of covalent bonds with other molecules, resulting in the synthesis of advanced polymers.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(4’'-aminobenzenesulfonyl) Diphenyl Ether Dihydrochloride
- 4,4’-[Oxybis(4,1-phenylenesulfonyl)]bisbenzenamine Hydrochloride
Uniqueness
4,4’-Oxybis[p-(phenylsulfonylaniline)] is unique due to its specific structural arrangement, which imparts high thermal stability and mechanical strength to the materials synthesized from it. This makes it particularly valuable in the production of high-performance polymers and materials.
Propiedades
IUPAC Name |
4-[4-[4-(4-aminophenyl)sulfonylphenoxy]phenyl]sulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c25-17-1-9-21(10-2-17)32(27,28)23-13-5-19(6-14-23)31-20-7-15-24(16-8-20)33(29,30)22-11-3-18(26)4-12-22/h1-16H,25-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIMXHCQEIPTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593406 |
Source


|
| Record name | 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54616-64-7 |
Source


|
| Record name | 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)




![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

